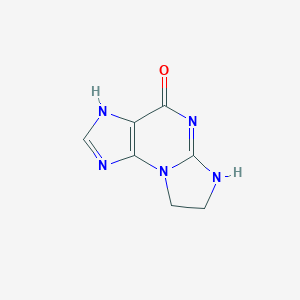
N(2),3-Ethanoguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),3-Ethanoguanine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation and Detection of N(2),3-Ethanoguanine
This compound is formed when DNA is treated with alkylating agents such as N-(2-chloroethyl)-N-nitrosourea (CNU) and chloroacetaldehyde, which are known to induce DNA damage. This compound can be synthesized in vitro and detected through high-performance liquid chromatography (HPLC) and mass spectrometry techniques. The structural confirmation of this compound has been supported by nuclear magnetic resonance (NMR) spectroscopy, which indicates the attachment of an ethano bridge between the N2 and N3 positions of guanine .
Role in Carcinogenesis
The presence of this compound in DNA is associated with mutagenic effects, particularly G→A transitions during DNA replication. This misincorporation can lead to mutations that contribute to cancer development. Studies have shown that exposure to chloroacetaldehyde, a metabolite of vinyl chloride, results in the formation of this adduct, suggesting its relevance in understanding the mechanisms behind chemical carcinogenesis .
Implications in Cancer Therapy
This compound's formation from alkylating agents positions it as a potential target for enhancing the efficacy of chemotherapy. Research indicates that cells deficient in specific DNA repair pathways exhibit increased sensitivity to alkylating agents due to the accumulation of such adducts. This suggests that inhibiting DNA repair mechanisms could potentiate the cytotoxic effects of chemotherapeutic drugs like temozolomide and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) .
Table 1: Summary of Chemotherapeutic Agents and Their Interaction with this compound
| Chemotherapeutic Agent | Mechanism | Effect on this compound |
|---|---|---|
| Temozolomide | Alkylation of DNA | Increased sensitivity in AAG-deficient cells |
| BCNU | Formation of O6-alkylguanine | Potentially enhanced by AGT inhibition |
| N-Methyl-N-nitrosourea | Induces DNA damage | Similar pathways as temozolomide |
Research Insights and Case Studies
Numerous studies have documented the formation and biological significance of this compound:
- Case Study on Vinyl Chloride Exposure : Research has shown that workers exposed to vinyl chloride exhibit elevated levels of this compound in their DNA, correlating with increased cancer risk .
- DNA Repair Mechanisms : Investigations into human carcinoma cells reveal that knockdown of 3-alkyladenine-DNA glycosylase (AAG) significantly increases cellular sensitivity to alkylating agents, indicating that targeting this pathway may enhance therapeutic outcomes .
Propriétés
Numéro CAS |
126854-10-2 |
|---|---|
Formule moléculaire |
C7H7N5O |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |
Clé InChI |
SQOABKWCLWEBHA-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
SMILES isomérique |
C1CN2C3=C(C(=O)NC2=N1)NC=N3 |
SMILES canonique |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
Key on ui other cas no. |
126854-10-2 |
Synonymes |
N(2),3-ethanoguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















